molecular formula C17H23N5O2 B12268940 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B12268940
M. Wt: 329.4 g/mol
InChI Key: HPMXPEVIXBOFDJ-UHFFFAOYSA-N
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Description

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting protein kinase B (PKB or Akt), which is involved in cell signaling pathways.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit PKB, which is often deregulated in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/PKB/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific structure, which allows for high selectivity and potency in inhibiting PKB. Its morpholine group also contributes to its distinct pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23N5O2/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3

InChI Key

HPMXPEVIXBOFDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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